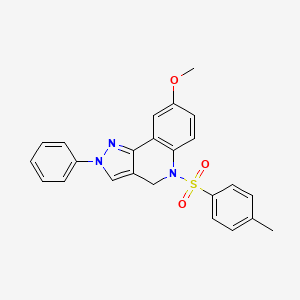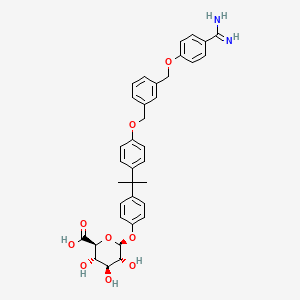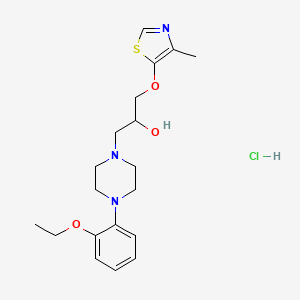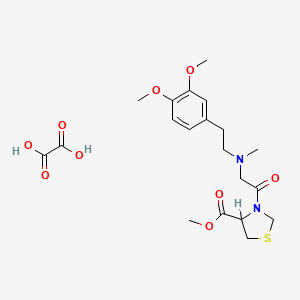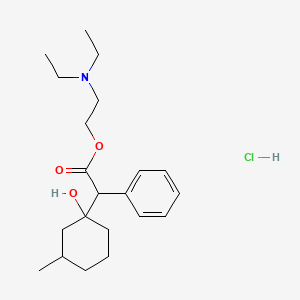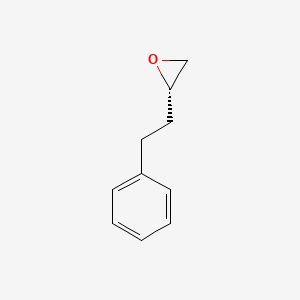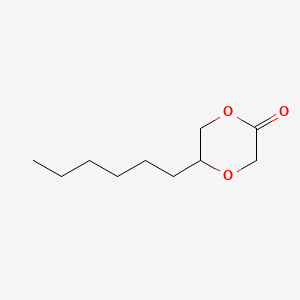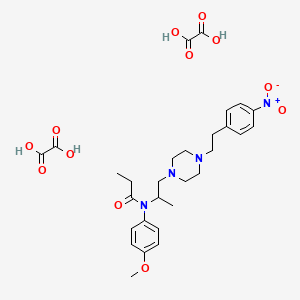
1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-nitrophenethyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-nitrophenethyl)piperazine oxalate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring substituted with both a nitrophenethyl and a methoxyphenylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-nitrophenethyl)piperazine oxalate typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The piperazine core is then subjected to substitution reactions to introduce the nitrophenethyl and methoxyphenylamino groups. This can be achieved through nucleophilic substitution reactions using appropriate halogenated precursors.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the substituted piperazine with oxalic acid.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-nitrophenethyl)piperazine oxalate can undergo various chemical reactions, including:
Oxidation: The nitrophenethyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It may serve as a tool compound for studying the pharmacokinetics and pharmacodynamics of related compounds.
Biology: It can be used in biochemical assays to investigate its effects on cellular processes.
Industry: It may have applications in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-nitrophenethyl)piperazine oxalate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-nitrophenethyl)piperazine oxalate can be compared with other piperazine derivatives:
1-(2-Methyl-2-(N-acetyl-p-methoxyphenylamino)ethyl)-4-(p-nitrophenethyl)piperazine oxalate: Similar structure but with an acetyl group instead of a propionyl group.
1-(2-Methyl-2-(N-propionyl-p-hydroxyphenylamino)ethyl)-4-(p-nitrophenethyl)piperazine oxalate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: The presence of both the methoxyphenylamino and nitrophenethyl groups in this compound makes it unique, potentially offering distinct biological activities and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
91098-74-7 |
|---|---|
Molekularformel |
C29H38N4O12 |
Molekulargewicht |
634.6 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-N-[1-[4-[2-(4-nitrophenyl)ethyl]piperazin-1-yl]propan-2-yl]propanamide;oxalic acid |
InChI |
InChI=1S/C25H34N4O4.2C2H2O4/c1-4-25(30)28(22-9-11-24(33-3)12-10-22)20(2)19-27-17-15-26(16-18-27)14-13-21-5-7-23(8-6-21)29(31)32;2*3-1(4)2(5)6/h5-12,20H,4,13-19H2,1-3H3;2*(H,3,4)(H,5,6) |
InChI-Schlüssel |
YYEAHOIUEQMAKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C1=CC=C(C=C1)OC)C(C)CN2CCN(CC2)CCC3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


